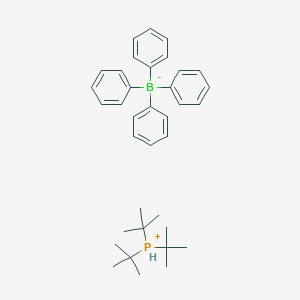

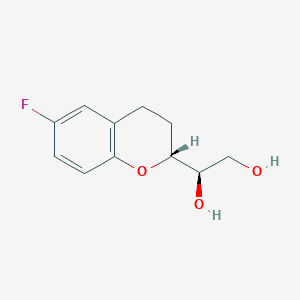

![molecular formula C6H14Cl2N2 B135838 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 127420-27-3](/img/structure/B135838.png)

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

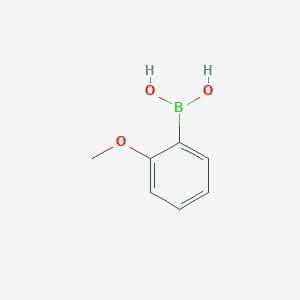

“(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the CAS Number: 127420-27-3 and a molecular weight of 185.1 .

Synthesis Analysis

This compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . A practical synthetic sequence has been detailed that provides access to this compound on a gram scale . Additionally, a multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been described .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0…/s1 . The cage of 2,5-diazabicyclo[2.2.1]heptane is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .Chemical Reactions Analysis

The multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has been described, and their in vitro antiproliferative activity on various cancer cell lines has been studied .Physical And Chemical Properties Analysis

The molecular weight of “(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is 185.1 . Its IUPAC name is (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride .科学的研究の応用

Chiral Catalysts and Ligands Synthesis

This compound serves as a starting material for synthesizing chiral diazabicyclic ligands. These ligands are crucial in the preparation of dicopper(II) complexes, which are significant in various asymmetric synthesis reactions due to their ability to induce chirality in the synthesized molecules .

Asymmetric Catalysis

The derivatives of this compound are used as catalysts in asymmetric catalysis reactions. Asymmetric catalysis is essential for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals .

Biginelli Reaction

It acts as an organocatalyst in the Biginelli reaction, which is a multicomponent chemical reaction involving the synthesis of dihydropyrimidinones. This reaction is used to create compounds with potential pharmacological activities .

Synthesis of Diazabicyclic Derivatives

The compound is a precursor in the preparation of various diazabicyclo[2.2.1]heptane derivatives. These derivatives have applications in medicinal chemistry for the development of new therapeutic agents .

Development of New Pharmaceuticals

Due to its role in asymmetric synthesis and as a building block for medicinal compounds, this compound is instrumental in the research and development of new pharmaceuticals, particularly those that require specific stereochemistry .

Chemical Education and Research

In academic settings, this compound is used to teach principles of organic synthesis, stereochemistry, and catalysis. It provides a practical example of these concepts in action, which is valuable for students and researchers in chemistry .

Material Science

The chiral nature of this compound makes it a candidate for research in material science, particularly in the study of molecular chirality and its effects on the properties of materials .

Biochemical Research

Research into biochemical pathways and enzymatic reactions can also benefit from this compound, as it can be used to model or influence chiral biochemical processes .

作用機序

Safety and Hazards

The safety data sheet for a similar compound, (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . It is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . Therefore, it has potential for further exploration in the field of synthetic chemistry.

特性

IUPAC Name |

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKLWCPJBAELNP-USPAICOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

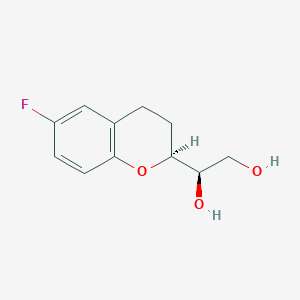

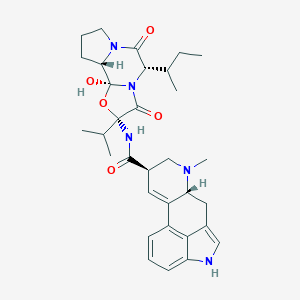

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)

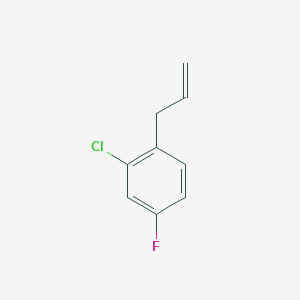

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)

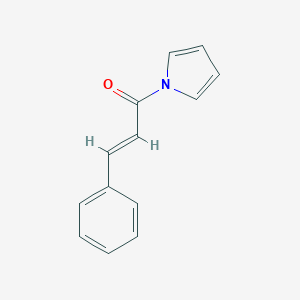

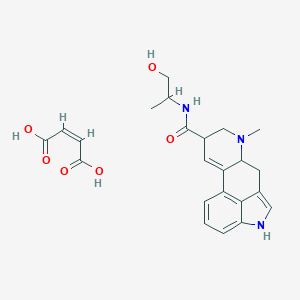

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)